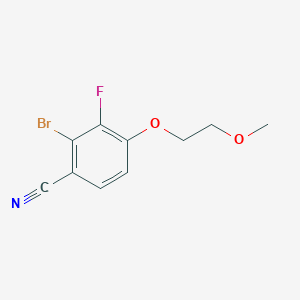

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is a benzonitrile derivative, characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a fluorobenzonitrile derivative using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile can be compared with other similar compounds, such as:

2-Bromo-4-fluorobenzonitrile: This compound has a similar structure but lacks the methoxyethoxy group, which can affect its reactivity and applications.

3-Bromo-4-fluorobenzonitrile: Another similar compound with different substitution patterns on the benzene ring, leading to variations in chemical behavior and uses.

4-Bromo-2-fluoroanisole: This compound has a methoxy group instead of a methoxyethoxy group, influencing its physical and chemical properties.

Biological Activity

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is a chemical compound with a complex structure characterized by the presence of bromine, fluorine, and a methoxyethoxy substituent on a benzonitrile framework. Its molecular formula is C13H14BrFNO2, and it has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique combination of halogen atoms (bromine and fluorine) along with the methoxyethoxy functional group enhances the compound's reactivity and biological activity. The structural features of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C13H14BrFNO2 |

| Functional Groups | Bromine, Fluorine, Methoxyethoxy |

| Core Structure | Benzonitrile |

Biological Activity

Research indicates that this compound interacts with various biological targets, suggesting potential therapeutic applications. Notable areas of investigation include:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in preliminary studies.

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their roles in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : The presence of halogen atoms may enhance the compound's ability to disrupt microbial membranes, contributing to its antimicrobial activity.

Case Studies

-

Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human leukemia cell lines. For instance, compounds structurally related to this benzonitrile derivative showed IC50 values in the micromolar range, indicating significant antiproliferative activity.

Cell Line IC50 (µM) Mechanism of Action CEM-13 (Leukemia) 1.5 Induction of apoptosis U-937 (Monocytic) 2.0 Cell cycle arrest at G1 phase - In Vivo Studies : Initial animal model studies suggest that the compound may enhance insulin sensitivity and reduce glucose levels, potentially offering benefits for metabolic disorders.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Alteration of halogen positions | Changes in binding affinity to receptors |

Properties

Molecular Formula |

C10H9BrFNO2 |

|---|---|

Molecular Weight |

274.09 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile |

InChI |

InChI=1S/C10H9BrFNO2/c1-14-4-5-15-8-3-2-7(6-13)9(11)10(8)12/h2-3H,4-5H2,1H3 |

InChI Key |

ABTFAOPEXHKINW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C(=C(C=C1)C#N)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.